REACTION_CXSMILES
|
C(O[C:4]([N:6]1[CH2:18][CH2:17][C:9]2([O:13][CH:12]([CH2:14][CH3:15])[C:11](=[O:16])[CH2:10]2)[CH2:8][CH2:7]1)=O)C.C(O)CO.COCCO[AlH2-]OCCOC.[Na+].C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.C1COCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH2:14]([CH:12]1[C:11](=[O:16])[CH2:10][C:9]2([CH2:8][CH2:7][N:6]([CH3:4])[CH2:18][CH2:17]2)[O:13]1)[CH3:15] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-ethyl ketone
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCC2(CC(C(O2)CC)=O)CC1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
ketal
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC.[Na+]
|
Name
|
ketal
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
to remove the water
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled with an ice-bath
|
Type
|
WASH
|
Details
|
the toluene layer was washed with cold water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
the combined organic layers were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude ketal as an oil (21.5 g)
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The THF layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude 8-methyl-ketal (20.8 g)
|
Type
|
WAIT
|
Details
|
HCL at 50° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted twice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1OC2(CC1=O)CCN(CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |